Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate
Description
Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate is a heterocyclic organic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a hydroxy group, a methyl group, and a piperidine-4-carboxylate moiety linked via a methylene bridge to an m-tolyl (meta-methylphenyl) group.
Properties
IUPAC Name |
methyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methylphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-12-5-4-6-15(11-12)16(23-9-7-14(8-10-23)19(26)27-3)17-18(25)24-20(28-17)21-13(2)22-24/h4-6,11,14,16,25H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPOWOAGBOMZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with thiazole and triazole moieties have been found to interact with a variety of enzymes and receptors. They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular.
Mode of Action
Thiazole and triazole derivatives are known to bind in the biological system with a variety of enzymes and receptors. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution.
Biochemical Pathways
Thiazole and triazole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biological Activity
Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate (CAS Number: 869344-59-2) is a compound of interest due to its potential biological activities. This article reviews its molecular structure, synthesis, and biological properties based on diverse research findings.
Molecular Structure and Properties
The compound has a complex molecular structure characterized by the following properties:
- Molecular Formula : C19H23N5O2S
- Molecular Weight : 385.5 g/mol
- Structural Features : The structure includes a piperidine ring, a thiazolo-triazole moiety, and a methyl group attached to an m-tolyl group.
Synthesis
The synthesis of this compound typically involves multi-step reactions that couple piperidine derivatives with thiazole and triazole precursors. These reactions are conducted under controlled conditions to ensure high yields and purity. The synthesis pathway often includes:
- Formation of the thiazolo-triazole core.
- Alkylation with m-tolylmethyl groups.
- Carboxylation at the piperidine nitrogen.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of thiazolo-triazole structures possess activity against various bacterial strains and fungi .
Anticancer Potential
In vitro evaluations have shown that related thiazolo-triazole compounds can inhibit cancer cell proliferation. A study highlighted the anticancer activity of novel thiazolo[3,2-b][1,2,4]triazole derivatives against several cancer cell lines . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential interactions with neurotransmitter receptors. Research on related compounds indicates possible modulation of glutamate receptors, which are crucial in neuroprotection and neurodegenerative disease management .
Case Studies
- Case Study on Antimicrobial Efficacy : A series of experiments were conducted using various concentrations of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL.
- Case Study on Anticancer Activity : In vitro assays using human breast cancer cell lines demonstrated that the compound induced apoptosis at concentrations as low as 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased levels of caspase activation.
Comparative Analysis with Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of thiazolo[3,2-b][1,2,4]triazole derivatives, which exhibit structural variations in substituents on the aromatic rings, ester groups, and piperidine moieties. Below is a comparative analysis of three analogues from the evidence, highlighting key structural and molecular differences:
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity to .
Key Observations:
Substituent Effects on Aromatic Rings: The m-tolyl group in the target compound introduces steric and electronic differences compared to the p-tolyl group in and . The 2-fluorophenyl group in adds electronegativity, which could influence dipole interactions and metabolic stability compared to the non-halogenated m-tolyl group in the target compound .
Ester Group Variations :
- The methyl ester in the target compound and contrasts with the ethyl ester in . Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, which could affect bioavailability and half-life .
Core Modifications :
- lacks an ester group entirely, replacing it with a 4-methylpiperidine moiety. This structural simplification increases lipophilicity but may reduce solubility in aqueous environments .
Molecular Weight and Functional Complexity :
- The target compound’s molecular weight (~403.5) is intermediate between the fluorinated analogue (404.5) and the ethyl ester derivative (466.6). Higher molecular weight in correlates with increased carbon chain length and furan substitution.
Limitations in Available Data:
- Physical properties (e.g., melting point, solubility) and spectroscopic data (NMR, UV) for the target compound are unavailable in the evidence.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate, and how do reaction conditions influence yield?
- Methodology : Use a multi-step approach involving cyclization and condensation reactions. For example, Biginelli reactions (one-pot condensation of aldehydes, thioureas, and β-keto esters) can generate intermediates like thiazolo-triazole derivatives, followed by esterification . Optimize solvent systems (e.g., toluene or methanol) and catalysts (e.g., sodium methylate) to enhance regioselectivity. Monitor reaction progress via TLC or HPLC and purify intermediates using column chromatography .
Q. How can the structure and purity of this compound be validated post-synthesis?
- Methodology : Combine spectroscopic techniques:
- FTIR : Confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹, hydroxyl at ~3200 cm⁻¹) .
- NMR (¹H/¹³C) : Assign peaks for the piperidine ring (δ 2.5–3.5 ppm), m-tolyl protons (δ 6.7–7.2 ppm), and thiazolo-triazole protons (δ 8.0–8.5 ppm) .
- Mass spectrometry : Verify molecular ion peaks and fragmentation patterns .
- Elemental analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N/S content .
Q. What are the solubility and stability profiles of this compound under varying storage conditions?
- Methodology : Conduct stability studies by:
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures .
- Hygroscopicity tests : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks; monitor mass changes .
- Solubility screening : Use the shake-flask method in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
- Methodology : Synthesize analogs by modifying:
- The m-tolyl group (e.g., halogen substitutions for lipophilicity) .
- The piperidine-4-carboxylate moiety (e.g., ester-to-amide conversion) .
- Test analogs against target enzymes (e.g., lanosterol-14α-demethylase for antifungal activity) using enzyme inhibition assays. Correlate IC₅₀ values with structural features .
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures from the PDB (e.g., 3LD6 for lanosterol-14α-demethylase). Validate docking poses with MD simulations (AMBER/GROMACS) to assess binding stability. Calculate binding free energies (MM-PBSA/GBSA) and compare with experimental IC₅₀ data .
Q. How can conflicting spectral or biological activity data be resolved during characterization?
- Methodology :
- Spectral contradictions : Re-examine NMR assignments using 2D experiments (COSY, HSQC) or X-ray crystallography .
- Biological variability : Use statistical design of experiments (DoE) to optimize assay conditions (e.g., pH, incubation time) and minimize noise. Apply ANOVA to identify significant factors .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Reactor design : Use continuous-flow systems to control exothermic reactions and improve mixing .
- Chiral separation : Employ HPLC with chiral stationary phases (e.g., amylose-based columns) or enzymatic resolution .
Q. How can degradation pathways and impurity profiles be analyzed under stressed conditions?
- Methodology : Perform forced degradation studies:
- Acid/Base hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidative stress : Treat with 3% H₂O₂.
- Photolysis : Use ICH Q1B guidelines (UV light, 1.2 million lux·hours).
- Analyze degradants via LC-MS/MS and propose fragmentation pathways .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
